molecular formula C14H17IO3 B8092552 methyl (2S,3R)-3-cyclopropyl-3-(3-hydroxy-4-iodophenyl)-2-methylpropanoate

methyl (2S,3R)-3-cyclopropyl-3-(3-hydroxy-4-iodophenyl)-2-methylpropanoate

Cat. No.: B8092552
M. Wt: 360.19 g/mol
InChI Key: HWFZJVKCYBZMEL-SDBXPKJASA-N
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Description

Methyl (2S,3R)-3-cyclopropyl-3-(3-hydroxy-4-iodophenyl)-2-methylpropanoate is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a hydroxy-iodophenyl moiety, and a methylpropanoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopropyl ketone, 3-hydroxy-4-iodobenzaldehyde, and methyl 2-bromopropanoate.

    Key Steps:

    Reaction Conditions: Typical conditions include the use of a base such as sodium hydroxide or potassium carbonate, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of methyl (2S,3R)-3-cyclopropyl-3-(3-hydroxy-4-iodophenyl)-2-methylpropanoate would involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols or amines, to form new carbon-sulfur or carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Sodium thiolate in ethanol at reflux.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Its stereochemistry makes it valuable in the synthesis of chiral compounds.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Diagnostic Agents: Potential use in the development of diagnostic imaging agents due to the presence of iodine.

Industry

    Material Science: Used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism by which methyl (2S,3R)-3-cyclopropyl-3-(3-hydroxy-4-iodophenyl)-2-methylpropanoate exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation.

    Receptor Interaction: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3R)-3-cyclopropyl-3-(3-hydroxyphenyl)-2-methylpropanoate: Lacks the iodine atom, which may result in different reactivity and biological activity.

    Methyl (2S,3R)-3-cyclopropyl-3-(4-iodophenyl)-2-methylpropanoate:

Uniqueness

Methyl (2S,3R)-3-cyclopropyl-3-(3-hydroxy-4-iodophenyl)-2-methylpropanoate is unique due to the combination of its cyclopropyl group, hydroxy-iodophenyl moiety, and chiral centers. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl (2S,3R)-3-cyclopropyl-3-(3-hydroxy-4-iodophenyl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IO3/c1-8(14(17)18-2)13(9-3-4-9)10-5-6-11(15)12(16)7-10/h5-9,13,16H,3-4H2,1-2H3/t8-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFZJVKCYBZMEL-SDBXPKJASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CC1)C2=CC(=C(C=C2)I)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1CC1)C2=CC(=C(C=C2)I)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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